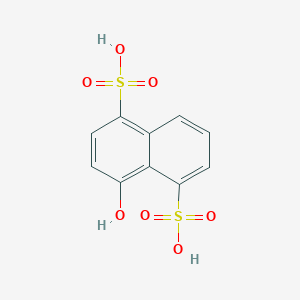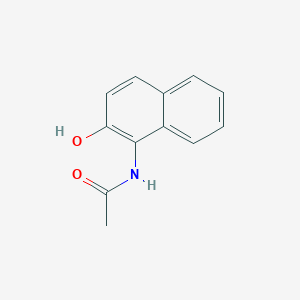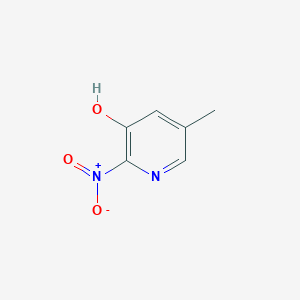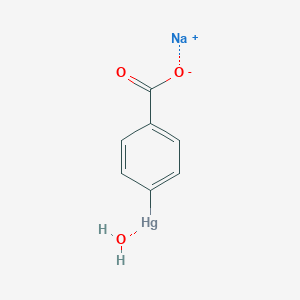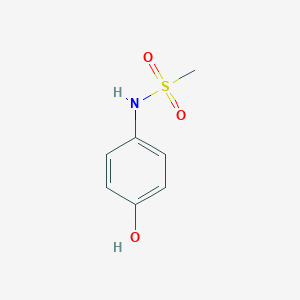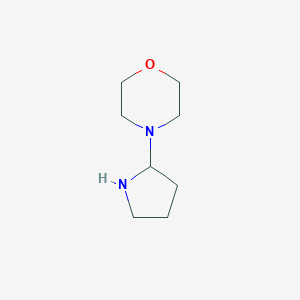
4-(Pyrrolidin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-2-yl)morpholine, also known as PPM, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical intermediate. PPM has a unique structure that makes it an attractive candidate for drug development, and its synthesis method is relatively simple. In
Mecanismo De Acción
The exact mechanism of action of 4-(Pyrrolidin-2-yl)morpholine is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-(Pyrrolidin-2-yl)morpholine has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in seizures, pain, and anxiety.
Efectos Bioquímicos Y Fisiológicos
4-(Pyrrolidin-2-yl)morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. 4-(Pyrrolidin-2-yl)morpholine has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. This results in a decrease in neuronal excitability and a reduction in seizures, pain, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Pyrrolidin-2-yl)morpholine in lab experiments is its relatively simple synthesis method. 4-(Pyrrolidin-2-yl)morpholine is also stable under a range of conditions, making it easy to handle and store. However, 4-(Pyrrolidin-2-yl)morpholine has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that 4-(Pyrrolidin-2-yl)morpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 4-(Pyrrolidin-2-yl)morpholine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4-(Pyrrolidin-2-yl)morpholine has also been investigated for its potential use in the treatment of pain and anxiety. Further research is needed to fully understand the mechanism of action of 4-(Pyrrolidin-2-yl)morpholine and its potential therapeutic applications. Additionally, new synthesis methods for 4-(Pyrrolidin-2-yl)morpholine could be developed to improve its yield and purity.
Métodos De Síntesis
4-(Pyrrolidin-2-yl)morpholine can be synthesized through a simple one-step reaction between 4-morpholin-4-yl-butan-2-one and pyrrolidine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through column chromatography. The yield of 4-(Pyrrolidin-2-yl)morpholine is typically high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-2-yl)morpholine has been studied extensively for its potential use as a pharmaceutical intermediate. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. 4-(Pyrrolidin-2-yl)morpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Número CAS |
1006-78-6 |
|---|---|
Nombre del producto |
4-(Pyrrolidin-2-yl)morpholine |
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
4-pyrrolidin-2-ylmorpholine |
InChI |
InChI=1S/C8H16N2O/c1-2-8(9-3-1)10-4-6-11-7-5-10/h8-9H,1-7H2 |
Clave InChI |
CSTTWYFHRVNWFD-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)N2CCOCC2 |
SMILES canónico |
C1CC(NC1)N2CCOCC2 |
Sinónimos |
Morpholine, 4-(4,5-dihydro-2H-pyrrol-5-yl) (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



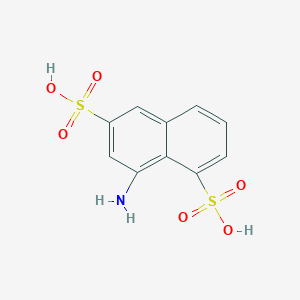
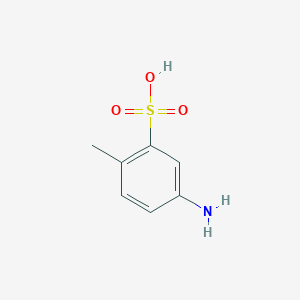

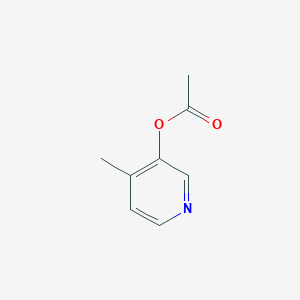
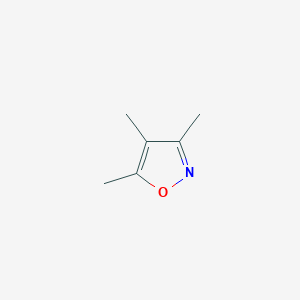
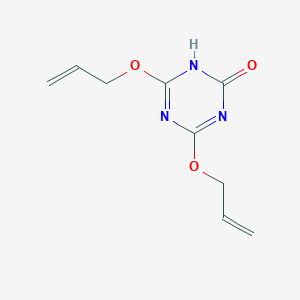
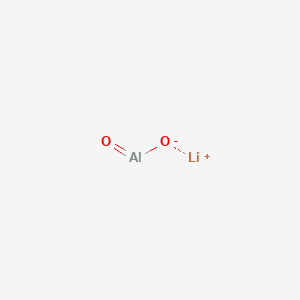
![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
